molecular formula C15H10Cl2N4O4 B3858767 N-[(E)-(3,3-dichloro-1-phenylprop-2-enylidene)amino]-2,4-dinitroaniline

N-[(E)-(3,3-dichloro-1-phenylprop-2-enylidene)amino]-2,4-dinitroaniline

Cat. No.: B3858767
M. Wt: 381.2 g/mol
InChI Key: QZKNGCNVANLAAY-CPNJWEJPSA-N
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Description

N-[(E)-(3,3-dichloro-1-phenylprop-2-enylidene)amino]-2,4-dinitroaniline is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3,3-dichloro-1-phenylprop-2-enylidene)amino]-2,4-dinitroaniline typically involves the condensation of 3,3-dichloro-1-phenylprop-2-enal with 2,4-dinitroaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques. The use of automated systems and advanced monitoring technologies ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3,3-dichloro-1-phenylprop-2-enylidene)amino]-2,4-dinitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-[(E)-(3,3-dichloro-1-phenylprop-2-enylidene)amino]-2,4-dinitroaniline has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(E)-(3,3-dichloro-1-phenylprop-2-enylidene)amino]-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. For example, the nitro groups can participate in redox reactions, affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-(3,3-dichloro-1-phenylprop-2-enylidene)amino]-2,4-dinitrobenzene
  • **N-[(E)-(3,3-dichloro-1-phenylprop-2-enylidene)amino]-2,4-dinitrotoluene
  • **N-[(E)-(3,3-dichloro-1-phenylprop-2-enylidene)amino]-2,4-dinitroaniline derivatives

Uniqueness

This compound is unique due to its specific combination of dichloro, phenyl, and dinitro functional groups This combination imparts distinct chemical reactivity and properties, making it valuable for various applications

Properties

IUPAC Name

N-[(E)-(3,3-dichloro-1-phenylprop-2-enylidene)amino]-2,4-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O4/c16-15(17)9-13(10-4-2-1-3-5-10)19-18-12-7-6-11(20(22)23)8-14(12)21(24)25/h1-9,18H/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKNGCNVANLAAY-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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